molecular formula C7H7N5O3 B3357535 7-Carboxymethylguanine CAS No. 73891-84-6

7-Carboxymethylguanine

Cat. No.: B3357535
CAS No.: 73891-84-6
M. Wt: 209.16 g/mol
InChI Key: DUXOREVYDYHYSJ-UHFFFAOYSA-N
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Description

Historical Context of N-Alkylated Guanine (B1146940) Adducts

The investigation into DNA alkylation revealed early on that the N7-position of guanine is the most reactive nucleophilic site in the DNA structure. nih.gov Consequently, under physiological conditions, alkylation of DNA predominantly occurs at this N7-guanine site. nih.gov This reactivity has been consistently observed in a vast number of studies, confirming that the distribution of alkylation products in DNA is similar in both in vitro and in vivo systems. nih.gov

These N7-guanine adducts are generally characterized by their chemical instability, which is caused by the addition of a positive charge to the guanine ring system. nih.gov This instability can lead to spontaneous depurination, creating an abasic site in the DNA strand, or to a chemical rearrangement forming a more stable ring-opened lesion known as a formamidopyrimidine (FAPy) derivative. nih.govresearchgate.net While the N7 position does not directly participate in Watson-Crick base pairing, the resulting lesions can have significant biological consequences. nih.gov

Table 1: Relative Reactivity of Nucleophilic Sites in DNA to Alkylating Agents This table illustrates the general distribution of adducts formed by typical alkylating agents, highlighting the prominence of the N7-guanine position.

Nucleophilic SiteRelative Reactivity (%)
N7-Guanine~65-80%
N3-Adenine~10-20%
O6-Guanine~1-8%
Other (e.g., N1-Adenine, N3-Cytosine)Variable, generally low

Data adapted from scientific reviews on DNA alkylation. nih.gov

Significance of 7-Carboxymethylguanine as a DNA Adduct in Genomic Studies

This compound (7-CMGua) is a specific N7-alkylated guanine adduct that has been a subject of interest in DNA damage studies. It was first identified in 1982 in the DNA of pancreatic acinar cells that had been exposed to the carcinogen azaserine (B1665924). nih.govaacrjournals.org These findings suggested that the metabolism of azaserine results in the carboxymethylation of DNA. nih.govresearchgate.net Further research demonstrated that 7-CMGua, along with other adducts like O6-carboxymethylguanine and 3-carboxymethyladenine, could be formed in vitro by incubating DNA with nitrosated glycine (B1666218) derivatives such as N-nitrosoglycocholic acid (NOGC). acs.org Administration of NOGC to rats also led to the excretion of 7-CMGua in urine, indicating its formation in vivo. acs.org

The significance of 7-CMGua in human genomic studies is complex. It is a potential biomarker for exposure to specific endogenous and exogenous agents, including nitrosated glycine derivatives and the pancreatic carcinogen azaserine. acs.org However, a pivotal aspect of its significance comes from comparative studies with the structurally similar adduct, 7-(2'-carboxyethyl)guanine (7-CEGua).

Using highly sensitive liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS-SRM), researchers analyzed human liver DNA for the presence of both 7-CMGua and 7-CEGua. nih.govaacrjournals.orgacs.org The results were striking: while 7-CEGua was detected in all 24 human liver samples analyzed, demonstrating its ubiquitous presence, 7-CMGua was not detected in any of the samples. nih.govacs.orgacs.org This was despite the fact that plausible precursors for 7-CMGua, such as the carcinogenic nitrosamine (B1359907) N-nitrososarcosine (NSAR) and nitrosated glycine, are known to exist. nih.govacs.org

This lack of detection in human liver DNA, a key site of metabolic activity, suggests that either the formation of 7-CMGua from endogenous precursors is very low, or it is repaired with extreme efficiency. nih.govacs.org In contrast, the consistent presence of 7-CEGua points to a more common and substantial source of carboxyethylation damage in humans, possibly from precursors like acrylic acid or the metabolism of the pyrimidine (B1678525) metabolite dihydrouracil. nih.govnih.gov Therefore, the primary significance of 7-CMGua in genomic studies lies not in its prevalence, but in its role as a specific marker for particular carcinogenic pathways and as a crucial chemical counterpart that helps illuminate the far more common presence of 7-CEGua in the human genome.

Table 2: Comparative Research Findings on 7-CMGua and 7-CEGua in Human Liver DNA

DNA AdductPotential PrecursorsDetection in Human Liver DNA (LC-ESI-MS/MS-SRM studies)
This compound (7-CMGua)Nitrosated glycine, N-nitrososarcosine (NSAR), AzaserineNot detected in any samples analyzed. nih.govaacrjournals.orgacs.org
7-(2'-carboxyethyl)guanine (7-CEGua)Acrylic acid, 3-(methylnitrosamino)propionic acid (MNPA), 1-nitroso-5,6-dihydrouracilDetected in 100% of samples analyzed, with a mean level of 373 ± 320 fmol/μmol Guanine. nih.govacs.org

Data compiled from studies analyzing human liver DNA. nih.govaacrjournals.orgacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-amino-6-oxo-1H-purin-7-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O3/c8-7-10-5-4(6(15)11-7)12(2-9-5)1-3(13)14/h2H,1H2,(H,13,14)(H3,8,10,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXOREVYDYHYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CC(=O)O)C(=O)NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70224473
Record name 7-Carboxymethylguanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73891-84-6
Record name 7-Carboxymethylguanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073891846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Carboxymethylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70224473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Cellular Recognition and Dna Repair Mechanisms of Carboxymethylated Guanine Adducts

Direct Reversal Repair of O6-Carboxymethylguanine by O6-Methylguanine-DNA Methyltransferase (MGMT)

The primary defense against the mutagenic potential of O6-carboxymethylguanine is a direct reversal repair mechanism mediated by the O6-methylguanine-DNA methyltransferase (MGMT) protein. nih.gov This "suicide" enzyme plays a crucial role in protecting the genome from the deleterious effects of alkylation at the O6 position of guanine (B1146940). nih.govfrontiersin.org

Substrate Recognition and Alkyl Group Transfer Mechanism

The MGMT protein directly repairs O6-CMG lesions by transferring the carboxymethyl group from the guanine base to a specific cysteine residue within its own active site. youtube.com This transfer is an irreversible, stoichiometric reaction that restores the guanine base to its original, undamaged state. frontiersin.org The process inactivates the MGMT protein, which is then targeted for degradation. The recognition of the O6-CMG adduct by MGMT is a critical first step, although the precise structural details of this interaction are still under investigation. The enzyme scans the DNA for alkylation damage at the O6 position of guanine and, upon recognition, facilitates the nucleophilic attack of the active site cysteine on the carbon of the carboxymethyl group.

Functional Overlap and Distinctiveness from O6-Methylguanine Repair

MGMT is well-known for its ability to repair O6-methylguanine (O6-MeG), a highly mutagenic lesion. nih.govresearchgate.net The repair of O6-CMG represents a functional overlap with O6-MeG repair, as the same enzyme is responsible for removing both types of adducts. nih.gov Studies have shown that in the absence of functional MGMT, cells accumulate higher levels of both O6-MeG and O6-CMG adducts. nih.gov However, there are distinctions in the cellular response to these two lesions. For instance, while MGMT inhibition leads to increased DNA strand breaks following exposure to agents that exclusively form O6-MeG, a similar effect is not as pronounced with agents that induce O6-CMG, despite the elevated adduct levels. nih.gov This suggests potential differences in the downstream processing or tolerance of these two types of O6-alkylguanine adducts.

FeatureO6-Carboxymethylguanine (O6-CMG) RepairO6-Methylguanine (O6-MeG) Repair
Repair Protein O6-Methylguanine-DNA Methyltransferase (MGMT)O6-Methylguanine-DNA Methyltransferase (MGMT)
Mechanism Direct transfer of the carboxymethyl group to an active site cysteineDirect transfer of the methyl group to an active site cysteine
Enzyme Fate Irreversible inactivation and degradationIrreversible inactivation and degradation
Cellular Impact of Unrepaired Adduct MutagenicHighly mutagenic and cytotoxic

Base Excision Repair (BER) Pathway Involvement

While direct reversal by MGMT is the primary repair route for O6-CMG, N7-alkylguanine adducts, including N7-carboxymethylguanine, are predominantly handled by the Base Excision Repair (BER) pathway. nih.gov BER is a multi-step process that recognizes and removes damaged or modified bases from the DNA backbone. nih.govyoutube.com

Processing of N7-Alkylguanine Adducts within BER

The BER pathway is initiated by the recognition of the N7-alkylguanine adduct by a specific DNA glycosylase. nih.govresearchgate.net This enzyme cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, releasing the Nthis compound and creating an apurinic/apyrimidinic (AP) site, also known as an abasic site. youtube.comresearchgate.net This AP site is a substrate for subsequent enzymes in the BER pathway, which ultimately restore the correct nucleotide. The spontaneous depurination of N7-alkylguanine adducts, which is a chemical process rather than enzymatic, can also lead to the formation of abasic sites that are then processed by the BER pathway. nih.govresearchgate.net

Enzymatic Components and Substrate Specificity

The BER pathway involves a cascade of enzymatic activities to repair the DNA lesion fully. The key enzymatic components and their functions are outlined below:

EnzymeFunction in BERSubstrate Specificity for N7-Alkylguanine Repair
DNA Glycosylase Recognizes and excises the damaged base (Nthis compound). researchgate.netSpecific glycosylases, such as N-methylpurine DNA glycosylase (MPG), recognize a range of N-alkylated purines. nih.gov
AP Endonuclease (e.g., APE1) Cleaves the phosphodiester backbone at the 5' side of the AP site. researchgate.netActs on the AP site created after the removal of Nthis compound.
DNA Polymerase (e.g., Pol β) Inserts the correct nucleotide into the gap and removes the 5' sugar-phosphate remnant.Fills the single-nucleotide gap after AP site incision.
DNA Ligase (e.g., Ligase III) Seals the final nick in the DNA backbone to complete the repair. nih.govJoins the newly synthesized DNA segment to the existing strand.

Nucleotide Excision Repair (NER) Pathway Contribution

In addition to direct reversal and base excision repair, the Nucleotide Excision Repair (NER) pathway also plays a role in the removal of carboxymethylated guanine adducts. nih.govnih.gov The NER pathway is a versatile mechanism that recognizes and removes a wide variety of bulky, helix-distorting DNA lesions. nih.govwikipedia.orgencyclopedia.pub

There is evidence of a collaborative effort between MGMT and the NER pathway in the processing of O6-carboxymethylguanine lesions. nih.gov Cells deficient in key NER proteins accumulate higher levels of O6-CMG adducts, indicating that NER contributes to their removal. nih.govnih.gov It is hypothesized that NER may be particularly important for repairing O6-CMG adducts that cause significant distortion to the DNA helix, or in situations where the MGMT capacity of the cell is overwhelmed. nih.gov The NER pathway involves the recognition of the lesion, excision of a short oligonucleotide containing the damage, and subsequent synthesis of a new DNA strand using the undamaged strand as a template. wikipedia.org While BER is the primary pathway for non-bulky N7-alkylguanine adducts, some studies suggest that N7-alkyl lesions may also be recognized and repaired by the NER pathway, although this is likely a secondary mechanism. nih.gov

DNA Repair PathwayPrimary Target AdductGeneral Mechanism
Direct Reversal (MGMT) O6-CarboxymethylguanineDirect transfer of the alkyl group. nih.gov
Base Excision Repair (BER) Nthis compoundExcision of the damaged base followed by replacement of a single nucleotide. nih.gov
Nucleotide Excision Repair (NER) O6-Carboxymethylguanine (in collaboration with MGMT)Excision of a short oligonucleotide containing the damaged base. nih.govnih.gov

Crosstalk and Interplay Among DNA Repair Pathways in Response to Carboxymethylation

The cellular response to DNA damage is a highly coordinated process involving a complex network of signaling and repair pathways. In the context of carboxymethylated guanine adducts, such as this compound (7-CMG), the repair is not always a simple process handled by a single pathway. Instead, there is significant crosstalk and interplay among different DNA repair mechanisms, including Base Excision Repair (BER), Nucleotide Excision Repair (NER), and Mismatch Repair (MMR). This coordination ensures a robust defense against the genotoxic effects of such lesions.

The primary mechanism for the removal of N7-alkylated guanine adducts is the Base Excision Repair (BER) pathway. This process is initiated by the N-methylpurine DNA glycosylase (MPG), which recognizes and excises the damaged base. However, the cellular response is more complex than the action of a single pathway. Evidence suggests a significant level of interplay, particularly with the Mismatch Repair (MMR) system. It has been observed that the repair of O6-methylguanine (a related alkylated adduct) by MMR is significantly stimulated by the presence of nearby N-alkylation adducts that are being processed by BER. researchgate.net This suggests a model where the initiation of BER at a 7-CMG lesion could signal and enhance the activity of MMR at other nearby lesions, indicating a coordinated response to clustered DNA damage.

Furthermore, while BER is the frontline defense against lesions like 7-CMG, other pathways can act as crucial backup or complementary systems. Research on the closely related O6-carboxymethylguanine (O6-CMG) adduct has revealed a significant role for the Nucleotide Excision Repair (NER) pathway. nih.gov Studies have shown that cells deficient in key NER proteins accumulate higher levels of O6-CMG and are more sensitive to carboxymethylating agents. nih.gov This suggests that NER can recognize and repair carboxymethylated guanine adducts, potentially when the BER pathway is overwhelmed or when the lesion distorts the DNA helix to an extent that it becomes a substrate for NER's damage recognition machinery. nih.govwikipedia.org

The choice of repair pathway can also be influenced by the specific chemical nature of the adduct and the cellular context. For instance, in the case of certain N-mustard derivatives that form N7-guanine adducts, the NER pathway was found to be essential for repair, while the BER pathway, including the MPG glycosylase, appeared to be less involved. nih.gov This highlights the nuanced and adduct-specific nature of the DNA repair response. It is plausible that the carboxymethyl group on the N7 position of guanine could, in certain contexts or in combination with other nearby damage, create a structural distortion that is recognized by the NER machinery.

The interplay between these pathways is not always synergistic and can sometimes lead to the formation of more deleterious intermediates. For example, the processing of alkylation damage by BER can generate abasic (AP) sites, which if not promptly repaired, can lead to single-strand breaks. If a replication fork encounters such a break, it can collapse and result in a more dangerous double-strand break. This underscores the critical importance of the seamless coordination between different repair pathways to ensure the complete and accurate restoration of the DNA sequence and structure.

The following table summarizes the key DNA repair pathways involved in the response to carboxymethylated guanine and their potential interplay:

DNA Repair PathwayPrimary Role in Carboxymethylated Guanine RepairEvidence of Interplay and Crosstalk
Base Excision Repair (BER) Primary pathway for the removal of N7-alkylguanine adducts, initiated by MPG glycosylase.The processing of N7-alkylguanine by BER can stimulate MMR activity at nearby lesions.
Nucleotide Excision Repair (NER) Acts as a backup or complementary pathway, particularly for O6-carboxymethylguanine. May recognize lesions that distort the DNA helix.Can be recruited to repair alkylated bases when bound by specific proteins that induce a conformational change, effectively channeling the lesion into the NER pathway. nih.gov
Mismatch Repair (MMR) Can be stimulated by ongoing BER activity at nearby N-alkylation adducts, suggesting a role in a broader response to clustered alkylation damage.The interplay with BER suggests a coordinated response to multiple DNA lesions in a localized area.
Direct Reversal (by MGMT) Primarily repairs O6-alkylguanine adducts. Studies have shown it can also repair O6-carboxymethylguanine. nih.govnih.govWorks in concert with NER to counteract the mutagenic effects of O6-carboxymethylguanine. nih.gov

Advanced Methodologies for Detection and Quantification in Research

Chromatographic Techniques

Chromatography is a fundamental technique for the separation of 7-CMGua from complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-High Pressure Liquid Chromatography (UHPLC) are two of the most powerful and commonly utilized methods in this field.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and purification of DNA adducts like 7-CMGua. This technique allows for the effective separation of 7-CMGua from other nucleobases and DNA adducts, which is a critical step before quantification.

In a typical application, a C18 column is used, which separates compounds based on their hydrophobicity. A gradient elution is often employed, where the composition of the mobile phase is changed over time to achieve optimal separation. For instance, a gradient system might start with a low concentration of an organic solvent like methanol (B129727) in an acidic aqueous buffer (e.g., formic acid) and gradually increase the methanol concentration. This process allows for the elution of a wide range of compounds with varying polarities.

One established HPLC method for the purification of 7-CMGua utilizes a Luna C18 column with a gradient of 5% to 40% methanol in 0.35% aqueous formic acid over 35 minutes at a flow rate of 3.3 mL/min. A similar system, but with a lower flow rate of 0.7 mL/min, has been used for the quantification of deoxyguanosine (dGuo) or guanine (B1146940) (Gua) in DNA samples, which is essential for normalizing the adduct levels. nih.gov The combination of thin-layer chromatography (TLC) and HPLC has also been successfully used to separate other 7-alkylguanine adducts, demonstrating the versatility of HPLC in this area of research. nih.gov

Table 1: Example HPLC Systems for 7-CMGua Related Analysis

Parameter System 1 (Purification) System 2 (Quantification)
Column 10 mm × 25 cm, 5 μm Luna C18 4.6 mm × 25 cm, 5 μm Luna C18
Mobile Phase Gradient from 5% to 40% CH₃OH in 0.35% aq formic acid Gradient from 5% to 40% CH₃OH in H₂O
Run Time 35 min 35 min
Flow Rate 3.3 mL/min 0.7 mL/min
Application Collection of 7-CMGua and related compounds Quantitation of dGuo or Gua

Data sourced from research on the detection of DNA adducts. nih.gov

In the context of DNA adduct analysis, UHPLC is particularly valuable for resolving complex mixtures of modified nucleobases. For instance, an ACQUITY UPLC I-Class System coupled with a Hypersil GOLD C18 column (100 × 2.1 mm, 3 μm) has been used to resolve tryptic peptides of O6-methylguanine-DNA methyltransferase (MGMT) that has been incubated with DNA containing various O6-alkylguanine adducts. acs.org While this example focuses on a related class of adducts, the principle of enhanced resolution is directly applicable to the analysis of 7-CMGua. A typical UHPLC method would involve a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B), at a flow rate of around 0.2 mL/min. acs.org

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is an indispensable tool for the sensitive and specific detection and quantification of 7-CMGua. When coupled with liquid chromatography, it provides a powerful analytical platform.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is the gold standard for the analysis of 7-CMGua. nih.govaacrjournals.org This technique combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. After separation by LC, the analyte is ionized by electrospray ionization (ESI) and then fragmented in the mass spectrometer. This fragmentation pattern is highly specific to the molecule, allowing for unambiguous identification and quantification.

The sample preparation for LC-ESI-MS/MS analysis of 7-CMGua typically involves the enzymatic hydrolysis of DNA to release the modified nucleobases. aacrjournals.org This is often followed by solid-phase extraction (SPE) to purify the sample and remove interfering substances. nih.govaacrjournals.org In some methods, 7-CMGua is derivatized to its methyl ester to improve its chromatographic and mass spectrometric properties. nih.govaacrjournals.org

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly specific and sensitive MS technique used for targeted analysis. wikipedia.orgnih.gov In an SRM experiment, the first mass spectrometer is set to select the precursor ion of the target analyte (in this case, the protonated molecule of the 7-CMGua methyl ester, [M+H]⁺). This selected ion is then fragmented in a collision cell, and the second mass spectrometer is set to monitor for a specific fragment ion. This precursor-to-product ion transition is unique to the target molecule, providing a high degree of specificity and minimizing background noise.

For the methyl ester of 7-CMGua, a commonly monitored transition is m/z 224 → m/z 164. nih.govaacrjournals.org The precursor ion at m/z 224 corresponds to the protonated methyl ester of 7-CMGua, and the product ion at m/z 164 results from the loss of a neutral fragment. nih.govaacrjournals.org This targeted approach allows for the detection of very low levels of 7-CMGua in complex biological samples.

Table 2: SRM Transitions for 7-CMGua and a Related Compound

Compound Precursor Ion (m/z) Product Ion (m/z)
7-Carboxymethylguanine (methyl ester) 224 164
7-(2'-carboxyethyl)guanine (methyl ester) 238 152

Data from LC-ESI-MS/MS-SRM analysis of DNA adducts. nih.govaacrjournals.org

To ensure the accuracy and precision of quantification by LC-MS/MS, stable isotope-labeled internal standards are essential. nih.govnist.govchemie-brunschwig.ch These are synthetic versions of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C, ¹⁵N). For the analysis of 7-CMGua, [¹⁵N₅]7-CMGua is an ideal internal standard. nih.gov

The stable isotope-labeled internal standard is added to the sample at the beginning of the analytical procedure. It behaves identically to the endogenous 7-CMGua during sample preparation, chromatography, and ionization. nih.govaacrjournals.org However, because of its higher mass, it can be distinguished from the unlabeled analyte by the mass spectrometer. By comparing the signal intensity of the endogenous 7-CMGua to that of the known amount of added [¹⁵N₅]7-CMGua, any variations in sample recovery or ionization efficiency can be corrected for, leading to highly accurate and precise quantification. nih.govaacrjournals.org

High-Resolution Mass Spectrometry (HRMS) for Untargeted Adductomics

High-Resolution Mass Spectrometry (HRMS) has emerged as a cornerstone technology in the field of DNA adductomics, providing the analytical power to detect and identify a wide array of DNA adducts, including potential modifications like this compound (7-CMGua), without prior knowledge of their presence. frontiersin.org Untargeted adductomics, which aims to comprehensively profile all DNA adducts within a biological sample, heavily relies on the high mass accuracy and resolving power of HRMS instruments, such as quadrupole-time of flight (Q-TOF) and Orbitrap mass analyzers. frontiersin.orgnih.gov This approach allows for the differentiation of adducts from the complex background matrix of biological samples and can distinguish between molecules with very similar masses.

In the context of 7-CMGua, HRMS-based methods offer the sensitivity required to detect the typically low levels of DNA adducts found in vivo. nih.gov A typical untargeted adductomics workflow involves the separation of DNA hydrolysates by ultra-high performance liquid chromatography (UHPLC) followed by detection with HRMS. frontiersin.org The high mass accuracy of HRMS, typically in the sub-ppm range, enables the confident assignment of elemental compositions to detected ions, a critical step in the tentative identification of unknown adducts. frontiersin.org

While a targeted analysis for 7-CMGua in human liver DNA using liquid chromatography-electrospray ionization-tandem mass spectrometry-selected reaction monitoring (LC-ESI-MS/MS-SRM) did not detect the adduct, the study highlights the mass spectrometric principles that would be applied in an untargeted search. nih.govnih.govacs.org For instance, the positive electrospray ionization (ESI) mass spectrum of 7-CMGua shows a protonated molecule ([M+H]⁺) at an m/z of 210. nih.gov In a high-resolution instrument, this would be measured with high accuracy, for example, m/z 210.0780, corresponding to the elemental formula C₇H₉N₅O₃. Further fragmentation of this ion (MS/MS) would yield characteristic product ions, such as the neutral loss of the carboxymethyl group or the cleavage of the glycosidic bond to produce the protonated guanine base, which can be used to confirm the identity of the adduct. nih.govfrontiersin.org

The power of untargeted HRMS lies in its ability to cast a wide net, potentially identifying adducts that are not specifically being looked for. This is particularly valuable for discovering novel biomarkers of exposure to genotoxic agents. nih.gov In such an experiment, data processing involves searching the acquired high-resolution mass spectral data for features corresponding to potential DNA adducts, often by looking for the characteristic mass of the DNA base plus a modification. The high resolution of the data allows for the filtering of a vast number of signals to a manageable number of potential candidates for further investigation and structural elucidation. frontiersin.orgnih.gov

Table 1: Key Parameters in HRMS for this compound Detection

Parameter Description Relevance to 7-CMGua
Mass Accuracy The closeness of the measured mass to the true mass. Allows for the confident determination of the elemental composition of the [M+H]⁺ ion of 7-CMGua.
Resolving Power The ability to distinguish between two peaks of slightly different mass-to-charge ratios. Crucial for separating the 7-CMGua signal from other co-eluting species in a complex biological matrix.
MS/MS Fragmentation The process of inducing fragmentation of a selected ion to generate a characteristic spectrum. Provides structural information for the confirmation of 7-CMGua's identity through its specific fragmentation pattern.

| Ionization Mode | The method by which the analyte is ionized before mass analysis. | Electrospray ionization (ESI) in positive mode is effective for the analysis of 7-CMGua. nih.gov |

Sample Preparation and Hydrolysis Techniques

Enzymatic Hydrolysis of DNA for Adduct Release

The release of this compound from the DNA backbone is a critical first step for its subsequent analysis by mass spectrometry. Enzymatic hydrolysis is a widely employed method for this purpose as it is generally milder than acidic or thermal hydrolysis and can preserve the structure of the adduct. nih.gov The process typically involves a cocktail of enzymes that work in concert to break down the DNA into its constituent nucleosides or, in the case of N7-substituted purine (B94841) adducts which are prone to depurination, release the modified base. nih.govnih.gov

A common combination of enzymes for the complete digestion of DNA includes DNase I, which non-specifically cleaves DNA into smaller fragments, followed by phosphodiesterases and alkaline phosphatase to break down the remaining phosphodiester bonds and remove the phosphate (B84403) group, respectively. nih.gov For the specific analysis of 7-CMGua in human liver DNA, a procedure involving DNase I (from bovine pancreas), phosphodiesterase I (from Crotalus adamanteus venom), and alkaline phosphatase (from calf intestine) has been described. nih.gov In this method, the DNA is incubated with the enzyme mixture at 37°C to facilitate the enzymatic release of the adducts. nih.gov

The efficiency of enzymatic hydrolysis can be influenced by several factors, including the choice of enzymes, buffer conditions (pH, presence of cofactors like MgCl₂), temperature, and incubation time. nih.gov It has been demonstrated that for the related adduct 7-(2'-carboxyethyl)guanine, enzymatic hydrolysis was superior to neutral thermal hydrolysis, yielding a higher signal-to-noise ratio in the subsequent mass spectrometric analysis. nih.gov This suggests that enzymatic methods are effective in releasing N7-substituted guanine adducts for sensitive detection. nih.gov

While DNA glycosylases are known to specifically recognize and excise certain types of DNA adducts, such as 7-methylguanine, their specific activity on 7-CMGua is not as well characterized. nih.gov However, the general enzymatic digestion protocols using nucleases have proven effective for the release of 7-CMGua. nih.gov

Table 2: Typical Enzyme Cocktail for DNA Hydrolysis for 7-CMGua Analysis

Enzyme Source Function
DNase I Bovine Pancreas Endonucleolytically cleaves DNA into smaller oligonucleotides. nih.gov
Phosphodiesterase I Crotalus adamanteus venom Exonucleolytically cleaves oligonucleotides into 5'-mononucleotides. nih.gov

| Alkaline Phosphatase | Calf Intestine | Removes the 5'-phosphate group to yield nucleosides. nih.gov |

Solid-Phase Extraction for Sample Purification

Following the enzymatic hydrolysis of DNA, the resulting mixture contains the target adduct, this compound, along with unmodified nucleosides, residual enzymes, and salts from the buffer. This complex matrix can interfere with the sensitive detection of 7-CMGua by mass spectrometry. Therefore, a purification step using Solid-Phase Extraction (SPE) is essential to enrich the adduct of interest and remove interfering substances. nih.gov

SPE is a chromatographic technique that separates components of a mixture based on their physical and chemical properties. chromatographyonline.comnih.gov The selection of the SPE sorbent is critical and depends on the properties of the analyte and the matrix. For the purification of 7-CMGua, which is a polar compound, mixed-mode cation exchange cartridges have been used successfully. nih.gov This type of sorbent combines both reversed-phase and ion-exchange properties, allowing for a more selective purification.

In a described method for the analysis of 7-CMGua, the DNA hydrolysate was partially purified using mixed-mode cation exchange SPE. nih.gov However, due to the high polarity of 7-CMGua, retention on a purely reversed-phase sorbent like Strata-X was found to be poor. nih.gov To overcome this, a derivatization step was introduced to convert 7-CMGua to its more hydrophobic methyl ester. nih.gov This was achieved by treating the sample with acetyl chloride in methanol. nih.gov The resulting methyl ester of 7-CMGua could then be effectively purified using a reversed-phase SPE cartridge. nih.gov

The general steps involved in SPE for the purification of 7-CMGua are:

Conditioning: The SPE cartridge is treated with a solvent, such as methanol, to activate the sorbent. researchgate.net

Equilibration: The cartridge is then washed with a solution that mimics the sample matrix to ensure proper interaction between the sorbent and the analyte. researchgate.net

Loading: The sample containing 7-CMGua is passed through the cartridge, and the analyte is retained on the sorbent.

Washing: The cartridge is washed with a solvent that removes weakly bound impurities while leaving the analyte of interest on the sorbent.

Elution: A stronger solvent is used to disrupt the interaction between the analyte and the sorbent, eluting the purified 7-CMGua. researchgate.net

The choice of solvents for each step is crucial for achieving high recovery of the analyte and efficient removal of interferences.

Table 3: Solid-Phase Extraction Strategy for this compound

Step Sorbent Type Purpose
Initial Purification Mixed-mode cation exchange To partially purify the polar 7-CMGua from the DNA hydrolysate. nih.gov
Derivatization Chemical reaction (esterification) To increase the hydrophobicity of 7-CMGua for better retention on reversed-phase media. nih.gov

| Second Purification | Reversed-phase (e.g., Strata-X) | To purify the derivatized, more hydrophobic 7-CMGua methyl ester. nih.gov |

Radiolabeling Techniques for Adduct Tracing

The choice of radionuclide is critical and depends on the intended application, such as in vitro assays or in vivo imaging. Common isotopes used in biological research include tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), phosphorus-32 (B80044) (³²P), and iodine-125 (B85253) (¹²⁵I). For in vivo imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), isotopes such as carbon-11 (B1219553) (¹¹C), fluorine-18 (B77423) (¹⁸F), or technetium-99m (⁹⁹mTc) are often employed.

Hypothetically, this compound could be radiolabeled by synthesizing it from a radiolabeled precursor. For example, using [¹⁴C]-labeled iodoacetic acid to react with guanosine (B1672433) would result in [¹⁴C]-7-Carboxymethylguanine. This radiolabeled adduct could then be used in a variety of research applications:

DNA Repair Studies: By treating cells with the radiolabeled adduct, researchers could monitor its incorporation into DNA and subsequent removal by DNA repair enzymes. The rate of disappearance of radioactivity from the DNA would provide a measure of the repair efficiency.

Pharmacokinetic Studies: If a radiolabeled precursor of 7-CMGua, such as a radiolabeled nitrosamine (B1359907), were administered to an animal model, the distribution, metabolism, and excretion of the compound could be tracked. The formation of radiolabeled 7-CMGua in the DNA of various tissues could also be quantified to understand the target organs of the genotoxic agent.

In Vivo Imaging: For non-invasive tracking, 7-CMGua could potentially be labeled with a PET or SPECT isotope. This would allow for the visualization of the biodistribution of the adduct or its precursors in a living organism over time. However, the low levels of DNA adducts typically formed in vivo present a significant challenge for detection by imaging techniques.

The synthesis and purification of the radiolabeled compound would need to be carefully controlled to ensure high radiochemical purity. The specific activity (the amount of radioactivity per unit mass of the compound) would also be a critical parameter, particularly for studies requiring high sensitivity.

Table 4: Potential Radionuclides for Labeling this compound

Radionuclide Type of Emission Half-life Potential Application
Carbon-14 (¹⁴C) Beta 5730 years In vitro and in vivo metabolic and DNA repair studies.
Tritium (³H) Beta 12.3 years Autoradiography and in vitro quantification.
Carbon-11 (¹¹C) Positron 20.4 minutes In vivo PET imaging to study pharmacokinetics.

| Fluorine-18 (¹⁸F) | Positron | 109.8 minutes | In vivo PET imaging with a longer time frame than ¹¹C. |

Q & A

Basic Research Questions

Q. What experimental methodologies are employed to synthesize and characterize 7-CMGua in vitro?

  • Methodology : 7-CMGua is synthesized via alkylation of guanine residues in DNA using azaserine, a nitrosamine precursor. Post-exposure, DNA is enzymatically hydrolyzed (e.g., with nuclease P1 and alkaline phosphatase) to release 7-CMGua. Characterization involves liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) with selected reaction monitoring (SRM) for specificity. Structural validation is achieved through comparison with synthetic standards and isotopic labeling (e.g., 15N5^{15}\text{N}_5-7-CMGua) .
  • Key Data : Zurlo et al. (1982) identified 7-CMGua in rat pancreatic DNA after azaserine exposure using thin-layer chromatography and autoradiography, with adduct levels correlating with carcinogenic potency .

Q. How is 7-CMGua detected and quantified in biological samples?

  • Methodology : LC-ESI-MS/MS-SRM is the gold standard. DNA extracts are spiked with isotopically labeled internal standards (e.g., 15N5^{15}\text{N}_5-7-CMGua), hydrolyzed, and purified via solid-phase extraction (SPE). Methyl ester derivatization enhances ionization efficiency. Quantitation uses transitions like m/z 224 → 164 for 7-CMGua methyl ester, achieving sensitivity down to 10 fmol/μmol guanine .
  • Validation : Cheng et al. (2010) validated this method with <10% inter-day variability and recovery rates >85%, ensuring reproducibility in human liver DNA analysis .

Advanced Research Questions

Q. Why do studies report 7-CMGua in animal models but not in human tissues?

  • Contradiction Analysis : While Zurlo et al. (1982) detected 7-CMGua in azaserine-treated rats , Cheng et al. (2010) found no 7-CMGua in 24 human liver samples, despite detecting its analog 7-(2′-carboxyethyl)guanine (7-CEGua) .
  • Potential Factors :

  • Species-Specific Metabolism : Rodents may metabolize azaserine more efficiently to reactive intermediates.
  • Exposure Differences : Humans lack significant exposure to 7-CMGua precursors (e.g., nitrosated glycine).
  • Method Sensitivity : Earlier studies used less specific techniques (e.g., 32P^{32}\text{P}-postlabeling), whereas modern LC-MS/MS avoids artifacts .

Q. How can researchers design experiments to investigate 7-CMGua's mutagenic potential?

  • Experimental Design :

  • In Vitro Models : Treat human cell lines (e.g., HepG2) with azaserine or diazoacetate, followed by adduct quantification and sequencing of mutant hotspots (e.g., KRAS codon 12).
  • In Vivo Models : Use transgenic mice (e.g., lacZ reporters) to track mutation rates in target organs.
  • Controls : Include negative controls (untreated DNA) and positive controls (e.g., methyl methanesulfonate). Validate findings using CRISPR-Cas9 knock-in models .

Q. What analytical challenges arise when validating 7-CMGua quantification methods?

  • Challenges :

  • Matrix Effects : Co-eluting compounds in DNA hydrolysates suppress ionization. Mitigate with SPE and derivatization.
  • Artifact Formation : Avoid acidic hydrolysis (promotes depurination); use enzymatic digestion instead.
  • Calibration : Use stable isotope-labeled standards to correct for recovery losses. Cheng et al. (2010) achieved a linear range of 10–1,000 fmol/μmol guanine (R2>0.99R^2 > 0.99) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.